![molecular formula C12H11F2N3O3S2 B2642713 3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097867-32-6](/img/structure/B2642713.png)
3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
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Overview
Description
The compound “3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole” is a chemical compound with the molecular formula C12H11F2N3O3S2 and a molecular weight of 347.35. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound also contains a 1,2,5-thiadiazole ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of this compound could involve the use of pyrrolidine as a scaffold . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides could be added to enhance the in vitro potency and ER profile .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a 1,2,5-thiadiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The 1,2,5-thiadiazole ring is a type of heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the steric factors of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Anticonvulsant Activity
The pyrrolidine ring has been widely explored by medicinal chemists due to its versatility in drug discovery . In particular, the non-aromatic substituent (sec-butyl) at position 3 of the pyrrolidine-2,5-dione ring has been found to enhance anticonvulsant activity. Researchers have synthesized derivatives of this compound, evaluating their efficacy in preventing seizures. Further studies are needed to elucidate the precise mechanism of action and optimize the structure for improved therapeutic outcomes.
Future Directions
properties
IUPAC Name |
3-[1-(2,6-difluorophenyl)sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3S2/c13-9-2-1-3-10(14)12(9)22(18,19)17-5-4-8(7-17)20-11-6-15-21-16-11/h1-3,6,8H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKNCQBZPVPAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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